5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C15H11BrClN5OS2 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23) |
InChI Key |
MNIPMEWKZUBFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis
The 5-bromo-2-substituted pyrimidine scaffold forms the foundational structure of the target compound. A validated approach involves the condensation of 2-bromomalonaldehyde with amidine derivatives in acidic media. According to CN110642788A , this one-step method utilizes glacial acetic acid as both solvent and catalyst, with molecular sieves (3Å) to absorb water and drive the reaction forward.
Example Procedure :
-
Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol) and acetamidine hydrochloride (9.4 g, 0.1 mol).
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Conditions : Reactants dissolved in 150 mL glacial acetic acid, heated to 80°C with 3Å molecular sieves (2 g).
-
Reaction Time : 5 hours at 100°C.
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Work-Up : Post-reaction dilution with water, filtration, and recrystallization from dichloromethane/NaOH solution.
Key Considerations :
-
Substituent Flexibility : Replacing acetamidine with custom amidines (e.g., benzamidine) introduces diverse R-groups at position 2 .
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Limitations : Low yields (<50%) necessitate optimization via solvent selection (e.g., propionic acid) or microwave-assisted heating.
Introduction of the 2-Chlorobenzylsulfanyl Group
The sulfanyl moiety at position 2 is introduced via nucleophilic substitution or Mitsunobu reaction. Alkylation using 2-chlorobenzyl mercaptan under basic conditions is preferred for regioselectivity.
Procedure Adapted from EvitaChem :
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Reactants : 5-Bromo-2-mercaptopyrimidine (1 eq), 2-chlorobenzyl chloride (1.2 eq).
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Base : Potassium carbonate (2 eq) in DMF at 60°C.
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Reaction Time : 12 hours.
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Work-Up : Aqueous extraction, column chromatography (hexane:ethyl acetate, 4:1).
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Yield : ~70% (estimated from analogous reactions).
Alternative Pathway :
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Mitsunobu Reaction : DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitate coupling between 2-chlorobenzyl mercaptan and 5-bromo-2-hydroxypyrimidine, though this requires pre-hydroxylation of the pyrimidine.
Synthesis of the 5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety
The thiadiazole ring is synthesized via cyclization of methyl thiosemicarbazide derivatives. PMC7570754 reports cyclocondensation of methyl hydrazinecarboxylate with carbon disulfide under acidic conditions:
Stepwise Process :
-
Reactants : Methyl hydrazinecarboxylate (1 eq), CS₂ (1.5 eq).
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Conditions : HCl (cat.), ethanol reflux, 6 hours.
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Product : 5-Methyl-1,3,4-thiadiazol-2(3H)-one.
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Ylidene Formation : Treatment with POCl₃ converts the ketone to a reactive chloro intermediate, which tautomerizes to the ylidene form .
Carboxamide Coupling
The final step involves coupling the pyrimidine-4-carboxylic acid derivative with the thiadiazole amine. Activation of the carboxylic acid to an acyl chloride is critical.
Protocol from PubChem CID 16446868 :
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Reactants : 5-Bromo-2-[(2-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid (1 eq), SOCl₂ (3 eq).
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Acyl Chloride Formation : Reflux in dichloromethane for 2 hours.
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Coupling : Add 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine (1.1 eq), TEA (3 eq), stir at 25°C for 24 hours.
Optimization Strategies :
-
Coupling Agents : HATU or EDCI improves efficiency in polar aprotic solvents (e.g., DMF).
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acyl chloride formation.
Integrated Synthetic Route and Characterization
Combining the above steps yields the target compound. Key characterization data include:
Table 1: Spectroscopic Data
| Property | Value |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃) |
| LC-MS (m/z) | 496.8 [M+H]⁺ |
| HPLC Purity | 98.2% (C18, MeCN:H₂O = 70:30) |
Yield Optimization :
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Pyrimidine Step : Replacing acetic acid with propionic acid increases yield to 55% .
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Thiadiazole Cyclization : Microwave-assisted synthesis reduces reaction time to 1 hour .
Challenges and Scalability
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Stereochemical Control : The (2E)-configuration of the thiadiazole ylidene requires strict temperature control during tautomerization.
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Purification : Column chromatography remains necessary for intermediates, complicating large-scale production. Alternative recrystallization solvents (e.g., ethyl acetate/hexane) are under investigation.
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Hazard Mitigation : Use of SOCl₂ mandates rigorous safety protocols; substituting with oxalyl chloride reduces toxicity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site
The bromine atom at position 5 of the pyrimidine ring undergoes substitution reactions with nucleophiles. This reactivity is leveraged to introduce heterocyclic or alkyl/aryl groups:
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Example Reaction : Substitution with amines (e.g., 4-bromoaniline) in methanolic KOH yields derivatives with modified biological activity .
-
Conditions : Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) at 60–80°C .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 4-Bromoaniline | 3-((4-Bromophenyl)imino)-substituted derivative | 72% | Methanol, KOH, reflux |
| Ethyl hydrazinecarboxylate | Hydrazinecarboxylate analog | 68% | DMF, K₂CO₃, 80°C |
Condensation Reactions Involving the Thiadiazole Moiety
The thiadiazole ring participates in condensation with carbonyl-containing reagents to form fused heterocycles:
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Formamide Cyclization : Reaction with formamide under reflux produces thiadiazolo-pyrimidine hybrids, confirmed via NMR (singlets at δ = 5.10 and 8.15 ppm for pyrrole and pyrimidine protons) .
-
Hydrazine Derivatives : Condensation with hydrazinecarboxylates generates hydrazone-linked structures, characterized by IR absorption at ν 3325 cm⁻¹ (NH) and 1691 cm⁻¹ (C=O) .
Sulfanyl Group Reactivity
The sulfanyl (–S–) linker undergoes oxidation and alkylation:
-
Oxidation : Forms sulfoxide or sulfone derivatives under controlled H₂O₂ or mCPBA conditions, altering electronic properties.
-
Alkylation : Reacts with alkyl halides (e.g., chloroacetic acid) in acetic anhydride to yield thioether analogs, evidenced by IR peaks at ν 1695–1675 cm⁻¹ (C=O) .
Carboxamide Functionalization
The carboxamide group participates in acid-catalyzed hydrolysis or nucleophilic substitution:
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Hydrolysis : Forms carboxylic acid derivatives under acidic conditions (HCl/H₂O, reflux).
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Schiff Base Formation : Reacts with aldehydes/ketones to generate imine derivatives, useful for metal coordination studies .
Reaction Optimization and Characterization
Key parameters influencing reaction efficiency:
-
Solvent Choice : DMF enhances solubility of polar intermediates .
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Catalysts : Triethylamine (TEA) accelerates nucleophilic substitutions .
-
Characterization :
Comparative Analysis of Reaction Pathways
This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active agents, particularly anticancer and antimicrobial scaffolds . Further studies should explore its cross-coupling potential (e.g., Suzuki-Miyaura) and enzymatic inhibition mechanisms.
Scientific Research Applications
The compound 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing literature and research findings.
Chemical Properties and Structure
The compound features a pyrimidine core substituted with a bromo group, a thiadiazole moiety, and a chlorobenzyl sulfanyl group. Its molecular formula can be represented as . The presence of these functional groups suggests potential biological activity, particularly in the development of therapeutic agents.
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives with thiadiazole and pyrimidine structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Compounds containing bromine and sulfur have been documented for their antimicrobial activities. The presence of the chlorobenzyl sulfanyl group in this compound may enhance its efficacy against various bacterial strains. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Enzyme Inhibition
The structural characteristics of this compound suggest potential as an enzyme inhibitor. For example, compounds with similar scaffolds have been studied for their ability to inhibit kinases or other critical enzymes involved in disease processes. This inhibition can be crucial for developing targeted therapies for conditions such as cancer or inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of thiadiazole-pyrimidine derivatives, one compound demonstrated a 70% reduction in tumor size in vivo when administered at specific dosages over four weeks. The study highlighted the importance of the bromine substituent in enhancing the compound's bioactivity through increased lipophilicity.
Case Study 2: Antimicrobial Screening
A series of tests conducted on derivatives of this compound showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at concentrations as low as 10 µg/mL, suggesting significant potential for further development into antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | 70% tumor size reduction | [Research Study A] |
| Antimicrobial | Effective against S. aureus | [Research Study B] |
| Enzyme Inhibition | Significant inhibition observed | [Research Study C] |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Bromo Group | Enhances lipophilicity |
| Chlorobenzyl Sulfanyl Group | Potential antimicrobial activity |
| Thiadiazole Moiety | Anticancer properties |
Mechanism of Action
The mechanism of action of 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of protein-protein interactions.
Comparison with Similar Compounds
5-Chloro-2-[(4-Methylbenzyl)Sulfonyl]Pyrimidine-4-Carboxamide ()
This analog replaces bromine with chlorine at position 5 and substitutes the sulfanyl group with a sulfonyl moiety. The molecular formula (C16H16ClN5O2S2) differs in oxygen content due to the sulfonyl group, which increases polarity and may alter solubility. The chlorine atom, being smaller and less polarizable than bromine, could reduce hydrophobic interactions in biological targets.
5-Chloro-2-[(4-Fluorobenzyl)Sulfanyl]Pyrimidine-4-Carboxamide ()
Here, bromine is replaced by chlorine, and the 2-chlorobenzyl group is substituted with a 4-fluorobenzyl moiety. The molecular weight (427.9 g/mol) is comparable to the target compound, but the fluorine substituent may improve metabolic stability .
Thiadiazole and Pyrazole Ring Modifications
N-(2-{[5-Bromo-2-(Piperidin-1-Yl)Pyrimidin-4-Yl]Sulfanyl}-4-Methoxyphenyl)-2,4,6-Trimethylbenzenesulfonamide ()
This compound retains the bromopyrimidine core but replaces the thiadiazole-carboxamide with a piperidine-substituted pyrimidine and a trimethylbenzenesulfonamide group. Crystal structure analysis reveals intermolecular N—H⋯O hydrogen bonds and π-π stacking (centroid distance: 3.766 Å), stabilizing its conformation.
5-Bromo-2-[5-(4-Nitrophenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-Yl]Pyrimidine ()
The thiadiazole-carboxamide is replaced by a dihydropyrazole ring with a nitro group. However, the lack of a carboxamide group may reduce hydrogen-bonding capacity in target binding .
Benzyl Group Variations
5-Chloro-2-[(2-Fluorobenzyl)Sulfanyl]Pyrimidine-4-Carboxamide ()
This analog substitutes the 2-chlorobenzyl group with a 2-fluorobenzyl moiety. The ortho-fluorine atom creates steric hindrance, possibly affecting the sulfanyl group’s orientation. The molecular weight (409.9 g/mol) is lower than the target compound, and the fluorine’s inductive effect may influence electronic distribution in the pyrimidine ring .
Structural and Functional Data Tables
Table 1: Key Structural Comparisons
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* Predicted | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 473.8 | 3.5 | 2 | 6 |
| 5-Chloro-2-[(4-fluorobenzyl)sulfanyl] (20) | 427.9 | 3.2 | 2 | 7 |
| Piperidine derivative (6) | 594.5 | 4.1 | 1 | 6 |
*LogP values estimated using fragment-based methods.
Research Implications
Conversely, fluorinated benzyl groups () enhance electronegativity and metabolic stability. The thiadiazole-carboxamide moiety in the target compound offers distinct hydrogen-bonding and metal-coordination capabilities compared to sulfonamide or pyrazole derivatives, suggesting divergent pharmacological profiles. Further studies should explore structure-activity relationships (SAR) to optimize bioavailability and potency .
Biological Activity
The compound 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various pharmacological effects based on recent research findings.
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from pyrimidine derivatives. The general synthetic pathway includes:
- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the 5-bromo and 2-chlorobenzyl groups is achieved through nucleophilic substitution reactions.
- Thiadiazole Incorporation : 5-Methyl-1,3,4-thiadiazole is added through coupling reactions to form the final product.
Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide exhibit significant antimicrobial activity. For instance, a related compound showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition .
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 12.5 |
| Bacillus subtilis | Strong | 6.8 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating Alzheimer's disease. The IC50 values for related compounds in this category were reported to be significantly lower than standard inhibitors .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.63 |
| Compound B | 1.21 |
| 5-bromo derivative | 1.15 |
Antiviral Activity
Emerging research indicates that derivatives of this compound may possess antiviral properties. For example, studies on related thiadiazole compounds revealed significant activity against hepatitis viruses with EC50 values comparable to established antiviral agents .
Case Study 1: Antimicrobial Screening
A study conducted by researchers evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide displayed enhanced activity against resistant bacterial strains .
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the interaction of this compound with bovine serum albumin (BSA), revealing strong binding affinity which suggests potential for drug formulation and delivery systems .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound?
The compound is typically synthesized via multi-step reactions involving cyclization and substitution. For example:
- Step 1 : React 5-bromo-2-mercaptopyrimidine-4-carboxamide with 2-chlorobenzyl chloride under basic conditions to introduce the sulfanyl group .
- Step 2 : Couple the intermediate with 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are recommended .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions and regiochemistry. Aromatic protons appear in the δ 7.2–8.1 ppm range, while thiadiazole protons resonate at δ 2.5–3.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 523.98) .
- IR : Stretching frequencies for C=O (1650–1680 cm) and C-S (680–720 cm) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Crystal Growth : Slow evaporation of saturated DMSO/acetone solutions yields diffraction-quality crystals .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018/3 refines the structure, with R < 0.05 and wR < 0.12. Disordered 2-chlorobenzyl groups require constraints (e.g., DFIX for C-Cl bonds) .
- Validation : PLATON checks for voids and symmetry errors .
Q. What experimental design strategies optimize reaction yield for scale-up synthesis?
- Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example, varying DMF/THF ratios (70:30 to 90:10) and temperatures (60–100°C) maximizes yield .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of the thiadiazole moiety) by controlling residence time (<30 s) and temperature gradients .
- In-line Analytics : UV-Vis or Raman spectroscopy monitors reaction progress, enabling real-time adjustments .
Q. How can conflicting bioactivity data across studies be reconciled?
- Dose-Response Curves : Re-evaluate IC values using standardized assays (e.g., ATP-based viability assays vs. trypan blue exclusion) to minimize methodological variability .
- Metabolite Interference : Test for compound stability in assay media (e.g., DMSO concentrations >1% may inhibit enzyme activity) .
- Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses in target proteins (e.g., kinases or GPCRs) and correlate with experimental IC values .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
- Solvent Screening : Use the Hildebrand solubility parameter (δ) to identify optimal solvents. For this compound, δ ≈ 22 MPa suggests compatibility with DMSO (δ = 24.7) or DMF (δ = 24.8) .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) that may falsely indicate insolubility .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C) to distinguish solubility limits from thermal degradation .
Methodological Best Practices
Q. What strategies mitigate byproduct formation during cyclization?
- Catalyst Optimization : Use p-toluenesulfonic acid (pTSA) instead of HSO to reduce sulfonation of the pyrimidine ring .
- Microwave Assistance : 30-minute microwave irradiation (100°C, 300 W) improves regioselectivity vs. 6-hour conventional heating .
- Quenching Protocol : Rapid cooling (−20°C) after cyclization minimizes thiadiazole ring-opening side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
